Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C₂₀H₁₇BrO₆, MW: 433.25 g/mol) is a halogenated benzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 2, and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 5 . Benzofuran derivatives are of significant interest due to their diverse biological activities, including cytotoxic, antifungal, and antibacterial properties . This compound is synthesized via halogenation and etherification reactions, as described in similar benzofuran derivatives .
Properties
IUPAC Name |
methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-11-19(20(23)25-3)14-8-18(15(21)9-17(14)27-11)26-10-16(22)12-4-6-13(24-2)7-5-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQMAYMOKDVBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable benzofuran precursor. This is followed by the introduction of the methoxyphenyl group through an etherification reaction. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Industrial methods also focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for commercial use.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate may exhibit several biological activities , including:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Initial research suggests it may inhibit cancer cell proliferation by targeting specific signaling pathways. For example, it has been associated with the downregulation of p53 in certain cancer cell lines, indicating a possible mechanism for its anticancer effects .
Case Studies and Research Findings
- Anti-Metastatic Effects : A study on related benzofuran derivatives demonstrated that these compounds can suppress the migration of hepatocellular carcinoma (HCC) cells by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin. While this study focused on another compound, it highlights the potential for similar derivatives like this compound to exhibit anti-metastatic properties .
- Inhibition of DNA Gyrase B : Research on benzofuran-pyrazole compounds indicated significant antimicrobial activity, particularly against E. coli DNA gyrase B. Given the structural similarities of this compound to these compounds, further investigation into its potential as an antimicrobial agent is warranted .
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Other Compounds:
Methyl 2-bromo-5-methoxybenzoate: This compound shares the bromine and methoxy groups but lacks the benzofuran core, resulting in different chemical and biological properties.
6-Bromo-2-methylbenzofuran: Similar in structure but without the methoxyphenyl and carboxylate groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Biological Activity
Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, notable for its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure characterized by:
- Benzofuran Core : A fused ring system comprising a benzene and a furan ring.
- Bromo Substituent : Located at the 6-position, which may enhance biological reactivity.
- Methoxyphenyl Group : This substituent potentially increases solubility and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C22H21BrO7 |
| Molecular Weight | 477.307 g/mol |
| Key Functional Groups | Bromo, methoxy, ethoxycarbonyl |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzofuran Core : Utilizing starting materials like methyl 4-hydroxy-3-methoxybenzoate and ethyl bromoacetate.
- Purification Techniques : Employing column chromatography to isolate the desired product after reaction completion.
- Yield : The compound can be synthesized with a yield of approximately 64.6% based on starting materials.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. For instance:
- Mechanism of Action : It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis.
- Cell Lines Tested : Research has shown effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cells .
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Studies have indicated its potential to downregulate pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
-
Study on Hepatocellular Carcinoma (HCC) :
- A derivative related to this compound demonstrated anti-metastatic effects by inhibiting integrin α7 and modulating epithelial–mesenchymal transition (EMT) markers in HCC cell lines .
- Findings revealed that treatment resulted in decreased motility and migration of cancer cells, suggesting therapeutic potential in liver cancer management.
- Comparative Analysis with Related Compounds :
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among benzofuran analogs lie in the substituents at positions 5 and 6, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
- Aromatic Substitutents : Fluorophenyl or dichlorophenyl groups (e.g., ) increase hydrophobicity and may improve membrane permeability, whereas the 4-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity.
- Ester Variations : Replacement of the methyl ester with ethyl or 2-methoxyethyl esters (e.g., ) alters solubility and metabolic stability.
Physicochemical Properties
- LogP and Solubility : The target compound’s XLogP3 (estimated 3.5–4.0) is lower than fluorophenyl analogs (e.g., 6.4 for ), suggesting better aqueous solubility.
- Metabolic Stability : The methyl ester in the target compound may confer faster hydrolysis compared to ethyl or 2-methoxyethyl esters, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for benzofuran derivatives like Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives with 2-oxoethoxy substituents (as in the target compound) can be synthesized via condensation of brominated benzofuran precursors with 4-methoxyphenyl ketone intermediates. Characterization relies on IR spectroscopy (to confirm NH₂, C=O, and NO₂ groups) and mass spectrometry (MS) for molecular ion peaks. Crystallization solvents (e.g., methanol, acetone) and purity validation via elemental analysis are critical .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard. Key parameters include bond lengths, angles, and torsional angles. For brominated benzofurans, special attention is given to halogen bonding and substituent orientation .
Q. What spectroscopic techniques are essential for verifying the functional groups in this compound?
- Methodology :
- IR Spectroscopy : Identifies C=O (1690–1730 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and quaternary carbons.
- MS (ESI/TOF) : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodology : Use SHELXL’s TWIN and BASF commands for twinned data. For disordered atoms (e.g., methoxy groups), apply PART instructions and isotropic displacement parameter (Uiso) constraints. High-resolution data (d-spacing < 0.8 Å) improves electron density maps. Validation tools like PLATON or R1/R2 convergence metrics ensure accuracy .
Q. What computational strategies predict the substituent effects on the compound’s reactivity or bioactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of bromo and methoxy groups. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like pancreatic lipase, leveraging in silico studies of benzofuran derivatives .
Q. How do synthetic conditions (solvent, catalyst, temperature) influence the yield of the 2-oxoethoxy moiety?
- Methodology : Optimize via Design of Experiments (DoE). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution of brominated precursors. Catalysts like K₂CO₃ or Cs₂CO₃ improve etherification efficiency. Reaction monitoring via TLC/HPLC ensures intermediate stability .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peak shifts)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
